molecular formula C15H12FNO3 B5870753 methyl 4-[(3-fluorobenzoyl)amino]benzoate

methyl 4-[(3-fluorobenzoyl)amino]benzoate

Cat. No. B5870753
M. Wt: 273.26 g/mol
InChI Key: VJFLCAXNIJLXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-fluorobenzoyl)amino]benzoate, also known as Fluoro-Pyridaben, is a chemical compound that has been extensively studied for its potential as a pesticide. This compound is a member of the pyridinecarboxamide family and is known for its broad-spectrum insecticidal activity against a variety of pests.

Mechanism of Action

Methyl 4-[(3-fluorobenzoyl)amino]benzoateaben works by blocking the activity of the mitochondrial complex I enzyme in pests, which leads to a disruption in energy production and ultimately results in the death of the pest. This mechanism of action is unique compared to other pesticides, which typically target the nervous system of pests.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-[(3-fluorobenzoyl)amino]benzoateaben has a low toxicity to non-target organisms, including mammals and birds. It is rapidly metabolized in the body and does not accumulate in tissues. However, it has been found to have some toxic effects on aquatic organisms, and further research is needed to determine the extent of these effects.

Advantages and Limitations for Lab Experiments

One advantage of methyl 4-[(3-fluorobenzoyl)amino]benzoateaben is its broad-spectrum insecticidal activity, which makes it useful for studying a variety of pests. Its unique mechanism of action also makes it an attractive tool for neuroscience research. However, its potential toxic effects on aquatic organisms may limit its use in certain experiments. In addition, the high cost of synthesis may also be a limitation for some labs.

Future Directions

There are several future directions for research on methyl 4-[(3-fluorobenzoyl)amino]benzoateaben. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to determine the extent of the compound's toxic effects on aquatic organisms and to develop strategies to mitigate these effects. Finally, there is potential for the use of methyl 4-[(3-fluorobenzoyl)amino]benzoateaben in the development of new pesticides and as a tool in neuroscience research.

Synthesis Methods

The synthesis of methyl 4-[(3-fluorobenzoyl)amino]benzoateaben involves the reaction of 3-fluorobenzoic acid with 4-aminobenzoic acid in the presence of thionyl chloride and methanol. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of pure methyl 4-[(3-fluorobenzoyl)amino]benzoateaben.

Scientific Research Applications

Methyl 4-[(3-fluorobenzoyl)amino]benzoateaben has been extensively studied for its potential as a pesticide due to its broad-spectrum insecticidal activity. It has been found to be effective against a wide range of pests, including aphids, mites, and whiteflies. Its low toxicity to non-target organisms makes it an attractive alternative to traditional pesticides. In addition, methyl 4-[(3-fluorobenzoyl)amino]benzoateaben has also been studied for its potential as a tool in neuroscience research due to its ability to block certain ion channels in neurons.

properties

IUPAC Name

methyl 4-[(3-fluorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-20-15(19)10-5-7-13(8-6-10)17-14(18)11-3-2-4-12(16)9-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFLCAXNIJLXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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